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molecular formula C5H8O3 B1268131 Allyl methyl carbonate CAS No. 35466-83-2

Allyl methyl carbonate

Cat. No. B1268131
M. Wt: 116.11 g/mol
InChI Key: YHLVIDQQTOMBGN-UHFFFAOYSA-N
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Patent
US04658041

Procedure details

The procedure employed in Example 30 is substantially repeated employing polystyrene-bound benzyl-tri-n-butylphosphonium chloride (2 percent cross-linked with divinylbenzene) as the catalyst. Accordingly, 15 g of the polymeric catalyst, allyl chloride (76.5 g, 1.0 mole), dimethyl carbonate (90.0 g, 1.0 mole) and p-methoxyphenol (0.5 g, 0.004 mole) are combined in a reactor and heated for 6 hours at 150° C. under 600 psi carbon dioxide. The reactor is then cooled to room temperature and vented. After separating the catalyst by filtration, allyl methyl carbonate (23.8 percent yield) and diallyl carbonate (2.0 percent yield) are obtained by distillation.
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
76.5 g
Type
reactant
Reaction Step Three
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
polymeric catalyst
Quantity
15 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH:2]=[CH2:3].[C:5](=[O:10])([O:8][CH3:9])[O:6][CH3:7].CO[C:13]1C=CC(O)=C[CH:14]=1.C(=O)=O>>[C:5](=[O:8])([O:6][CH3:7])[O:10][CH2:1][CH:2]=[CH2:3].[C:5](=[O:10])([O:8][CH2:9][CH:13]=[CH2:14])[O:6][CH2:1][CH:2]=[CH2:3]

Inputs

Step One
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
76.5 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
90 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
polymeric catalyst
Quantity
15 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separating the catalyst

Outcomes

Product
Name
Type
product
Smiles
C(OCC=C)(OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23.8%
Name
Type
product
Smiles
C(OCC=C)(OCC=C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04658041

Procedure details

The procedure employed in Example 30 is substantially repeated employing polystyrene-bound benzyl-tri-n-butylphosphonium chloride (2 percent cross-linked with divinylbenzene) as the catalyst. Accordingly, 15 g of the polymeric catalyst, allyl chloride (76.5 g, 1.0 mole), dimethyl carbonate (90.0 g, 1.0 mole) and p-methoxyphenol (0.5 g, 0.004 mole) are combined in a reactor and heated for 6 hours at 150° C. under 600 psi carbon dioxide. The reactor is then cooled to room temperature and vented. After separating the catalyst by filtration, allyl methyl carbonate (23.8 percent yield) and diallyl carbonate (2.0 percent yield) are obtained by distillation.
[Compound]
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
76.5 g
Type
reactant
Reaction Step Three
Quantity
90 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
polymeric catalyst
Quantity
15 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[CH:2]=[CH2:3].[C:5](=[O:10])([O:8][CH3:9])[O:6][CH3:7].CO[C:13]1C=CC(O)=C[CH:14]=1.C(=O)=O>>[C:5](=[O:8])([O:6][CH3:7])[O:10][CH2:1][CH:2]=[CH2:3].[C:5](=[O:10])([O:8][CH2:9][CH:13]=[CH2:14])[O:6][CH2:1][CH:2]=[CH2:3]

Inputs

Step One
Name
polystyrene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
76.5 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
90 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)O
Name
polymeric catalyst
Quantity
15 g
Type
catalyst
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separating the catalyst

Outcomes

Product
Name
Type
product
Smiles
C(OCC=C)(OC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 23.8%
Name
Type
product
Smiles
C(OCC=C)(OCC=C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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